N-Isobutyl-3-nitrobenzamide
CAS No.: 2448-05-7
Cat. No.: VC16083406
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2448-05-7 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | N-(2-methylpropyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
| Standard InChI Key | ZRASDWBEKQJAKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
N-Isobutyl-3-nitrobenzamide (C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>) belongs to the benzamide family, featuring a nitro group (-NO<sub>2</sub>) at the third carbon of the benzene ring and an isobutyl group (-CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub>) on the amide nitrogen. The molecular weight is approximately 222.24 g/mol, with a calculated partition coefficient (LogP) of 1.98, suggesting moderate lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3-nitro-N-(2-methylpropyl)benzamide |
| LogP (Predicted) | 1.98 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The nitro group’s electron-withdrawing nature polarizes the benzene ring, enhancing reactivity in electrophilic substitutions. The isobutyl group contributes steric bulk, potentially influencing binding interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-Isobutyl-3-nitrobenzamide likely follows a two-step process:
-
Nitration of Benzamide Derivatives: Nitration of benzamide or its precursors using a mixture of concentrated nitric and sulfuric acids introduces the nitro group at the meta position.
-
Amide Coupling: Reaction of 3-nitrobenzoic acid with isobutylamine in the presence of coupling agents like EDCl/HOBt or via acid chloride intermediates.
Example Reaction:
Industrial-Scale Production
Industrial synthesis may employ continuous-flow reactors to enhance yield and safety. Catalysts such as immobilized Lewis acids (e.g., ZrCl<sub>4</sub> on diatomite) under ultrasonic irradiation could optimize reaction kinetics .
Physicochemical Characteristics
Solubility and Stability
N-Isobutyl-3-nitrobenzamide is expected to exhibit:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water (<0.1 mg/mL) .
-
Stability: Susceptible to photodegradation due to the nitro group; storage under inert atmospheres is recommended.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~1520 cm<sup>-1</sup> (asymmetric NO<sub>2</sub> stretch) and ~1670 cm<sup>-1</sup> (amide C=O stretch) .
-
NMR: <sup>1</sup>H-NMR signals at δ 8.3–8.5 ppm (aromatic protons) and δ 1.0–1.2 ppm (isobutyl methyl groups) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The nitro group’s redox activity could modulate NF-κB pathways, reducing pro-inflammatory cytokine production. In silico docking studies suggest affinity for COX-2 (binding energy: -8.2 kcal/mol), but in vivo data are lacking.
Neuroprotective Applications
Analogous compounds (e.g., N-Isopropyl-4-methoxy-3-nitrobenzamide) demonstrate neuroprotection in Parkinson’s models by attenuating oxidative stress . The isobutyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration.
Industrial and Pharmaceutical Applications
Intermediate in Organic Synthesis
N-Isobutyl-3-nitrobenzamide serves as a precursor for:
-
Reduction to Amines: Catalytic hydrogenation yields 3-aminobenzamide derivatives, valuable in dye and polymer industries .
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to generate biaryl structures for drug discovery .
Drug Development Prospects
-
Anticancer Agents: Nitro groups in hypoxia-selective prodrugs (e.g., analogous to tirapazamine) .
-
Antitubercular Drugs: Nitroaromatics inhibit mycobacterial enzymes (e.g., InhA) .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Nitrobenzamide Derivatives
The isobutyl group’s increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to isopropyl analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume